molecular formula C11H10ClN3 B3056211 2-Anilino-4-chloro-6-methylpyrimidine CAS No. 6967-54-0

2-Anilino-4-chloro-6-methylpyrimidine

Cat. No.: B3056211
CAS No.: 6967-54-0
M. Wt: 219.67 g/mol
InChI Key: MPHBIDCNHVMYDD-UHFFFAOYSA-N
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Description

2-Anilino-4-chloro-6-methylpyrimidine is a heterocyclic compound with the molecular formula C11H10ClN3. It is a derivative of pyrimidine, characterized by the presence of an aniline group at the 2-position, a chlorine atom at the 4-position, and a methyl group at the 6-position. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilino-4-chloro-6-methylpyrimidine can be achieved through several methods. One common approach involves the aromatic nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. This reaction can be facilitated under microwave conditions, which significantly reduce the reaction time compared to conventional heating methods . The reaction typically requires acidic conditions to proceed efficiently .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The use of microwave-assisted synthesis can be advantageous in industrial settings due to its efficiency and reduced by-product formation .

Chemical Reactions Analysis

Types of Reactions: 2-Anilino-4-chloro-6-methylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with different aniline derivatives can yield various 2-anilinopyrimidine derivatives .

Mechanism of Action

The mechanism of action of 2-Anilino-4-chloro-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. As a kinase inhibitor, it can interfere with the signaling pathways that regulate cell proliferation, leading to antiproliferative effects on cancer cells . The exact molecular targets and pathways involved may vary depending on the specific biological context.

Comparison with Similar Compounds

Uniqueness: 2-Anilino-4-chloro-6-methylpyrimidine is unique due to the presence of the aniline group, which imparts specific biological activities and chemical reactivity. Its potential as a kinase inhibitor and its applications in various fields of research make it a compound of significant interest .

Properties

IUPAC Name

4-chloro-6-methyl-N-phenylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c1-8-7-10(12)15-11(13-8)14-9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHBIDCNHVMYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40290201
Record name 2-Anilino-4-chloro-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6967-54-0
Record name NSC67302
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67302
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Anilino-4-chloro-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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